Oligomycin is a mixture of three closely related compounds: oligomycin A, oligomycin B, and oligomycin C, derived from the bacterium Streptomyces diastatochromogenes. This compound is primarily known for its potent inhibition of ATP synthase, an essential enzyme in the mitochondrial respiratory chain that synthesizes adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate. The molecular formula for oligomycin is CHO with a molecular weight of approximately 791 g/mol . Oligomycin's classification as an antibiotic and its specific action on mitochondrial function have made it a valuable tool in biochemical research.
Oligomycin was first isolated from Streptomyces diastatochromogenes in the 1970s. It belongs to the class of macrolide antibiotics, which are characterized by a large lactone ring structure. Oligomycin A is the most studied isomer, while oligomycins B and C exhibit similar but distinct properties. These compounds are classified based on their mechanism of action as mitochondrial ATP synthase inhibitors, which play a crucial role in cellular energy metabolism .
Oligomycin can be synthesized through fermentation processes involving Streptomyces diastatochromogenes. The production typically occurs in a nutrient-rich medium where the bacteria can proliferate and produce secondary metabolites, including oligomycin.
The isolation of oligomycin from bacterial cultures involves several steps:
Oligomycin consists of a large macrolide ring with multiple hydroxyl groups and a long aliphatic side chain. The structural complexity contributes to its specific binding affinity to ATP synthase.
The structural details reveal that oligomycin binds to the F subunit of ATP synthase, blocking the proton channel necessary for ATP synthesis .
Oligomycin primarily acts by inhibiting ATP synthesis through its interaction with ATP synthase. When oligomycin binds to this enzyme, it prevents protons from passing through the F component, leading to:
The inhibition can be quantitatively measured by assessing oxygen consumption rates in mitochondria treated with oligomycin compared to control conditions. This allows researchers to determine the extent of inhibition on oxidative phosphorylation processes.
Oligomycin inhibits ATP synthase by binding to the F subunit, obstructing proton flow across the inner mitochondrial membrane. This blockade leads to:
Studies have shown that even low concentrations (10 nM to 50 nM) of oligomycin can effectively induce a leak respiration state in mitochondria, characterized by increased oxygen consumption without corresponding ATP production .
Relevant data indicate that careful handling and storage at low temperatures (-20 °C) are essential for maintaining its efficacy .
Oligomycin has significant applications in scientific research:
The discovery of oligomycin dates to 1954, when investigators isolated an antifungal activity from Streptomyces diastatochromogenes [1]. By 1958, Henry Lardy’s seminal work characterized its potent inhibition of mitochondrial respiration coupled to phosphorylation, naming it "oligomycin" to reflect its limited antifungal spectrum compared to broader-spectrum polyenes [5] [10]. This discovery coincided with a pivotal era in bioenergetics, where Efraim Racker’s laboratory utilized oligomycin to dissect the architecture of ATP synthase. Through fractionation-reconstitution experiments, Racker demonstrated that mitochondrial ATP synthase comprises two functionally separable units: the soluble F1 component catalyzing ATP hydrolysis/synthesis, and the membrane-embedded FO sector responsible for proton translocation. Crucially, sensitivity to oligomycin required the FO sector alongside specific protein factors—later identified as the oligomycin-sensitivity conferral protein (OSCP) and factor 6 (F6). These experiments established OSCP not as the direct binding site, but as an essential component enabling oligomycin’s inhibition by facilitating functional coupling between FO and F1 [1]. Early biochemical assays revealed oligomycin’s unique effect: it inhibited phosphorylation-driven respiration (State 3) while leaving uncoupler-stimulated respiration (State 4) intact, cementing its role as a specific probe for coupling mechanism studies [1] [9].
Oligomycins exert their primary bioenergetic effect by inhibiting the mitochondrial F1FO-ATP synthase, a rotary motor enzyme central to oxidative phosphorylation. High-resolution structural biology (1.9 Å) has pinpointed their binding site within the c-subunit ring (c10 in yeast) of the FO domain [2]. Oligomycin spans two adjacent c-subunits, interacting primarily through hydrophobic contacts with residues on helices 1 and 2. A key mechanistic insight involves the essential glutamate residue (Glu59 in yeast) critical for proton translocation. Oligomycin’s binding positions a carbonyl oxygen (O36) within hydrogen-bonding distance (via a bridging water molecule) of Glu59’s carboxyl group. This interaction, combined with the hydrophobic shielding of the glutamate residue from the aqueous environment, traps it in a semi-closed conformation, preventing its protonation/deprotonation cycle and thereby blocking proton flow through the FO channel [2]. Consequently, proton translocation halts, dissipating the proton-motive force (Δp = Δψ - 59ΔpH) and preventing ATP synthesis. Notably, inhibition is not absolute; residual proton leak, often mediated by uncoupling proteins (UCPs), allows minimal electron flow even with fully inhibited ATP synthase [5] [9]. The specificity of oligomycins for mitochondrial ATP synthase over bacterial or chloroplast homologs stems from near-perfect conservation of key binding residues (e.g., Ala56, Glu59, Ala60, Leu63, Phe64 in yeast) in mammals and fungi, contrasting with significant divergence in bacterial sequences [2].
Oligomycin Atom/Group | c-Subunit Residue (Yeast) | Interaction Type | Distance (Å) | Functional Consequence |
---|---|---|---|---|
O36 (Carbonyl Oxygen) | Glu59 (via H₂O) | Water-mediated H-bond | ~2.8 | Locks Glu59 carboxyl in semi-closed conformation |
C2/C3 (Diene system) | Phe64 | π-π Stacking / Hydrophobic | 3.7-4.9 | Stabilizes binding interface |
Propanol moiety | Interface of two c-subunits | Hydrophobic packing | Variable | Bridges adjacent subunits |
Macrocyclic core | Ala56, Ala60, Leu63, Phe64 | Van der Waals | 3.7-4.9 | Primary binding energy source |
Hydrophilic face | Solvent-exposed | N/A | N/A | Minimizes membrane disruption |
Recent ecological studies highlight the natural protective role of oligomycins. Streptomyces sp. strains isolated from Swiss soils produced oligomycins A, B, and E (a variant with additional hydroxylation) as major antifungal components. These metabolites significantly inhibited spore germination and mycelial growth of the phytopathogen Botrytis cinerea, contributing to the protection of Arabidopsis thaliana against infection [6]. This suggests oligomycins function as chemical defenses in their native soil environments.
Oligomycin Variant | R1 | R2 | R3 | R4 | R5 | Producing Organisms | Notable Bioactivity |
---|---|---|---|---|---|---|---|
Oligomycin A | CH₃ | H | OH | H,H | CH₃ | S. diastatochromogenes, S. avermitilis, Soil isolates | Potent ATP synthase inhibition |
Oligomycin B | CH₃ | H | O* | O | CH₃ | S. diastatochromogenes, Soil isolates | Strong inhibition of B. cinerea spore germination |
Oligomycin C | CH₃ | H | H | H,H | CH₃ | S. diastatochromogenes, S. avermitilis | Reduced activity vs. some fungi |
Oligomycin E | CH₃ | OH | OH | O | CH₃ | Soil isolates | Antifungal activity |
44-Homooligomycin A | CH₂CH₃ | H | OH | H,H | CH₃ | Synthetic/Semi-synthetic | Research tool |
Rutamycin B | H | H | H | H,H | CH₃ | S. rutgersensis | Similar to Oligomycin C |
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